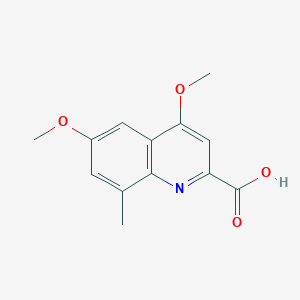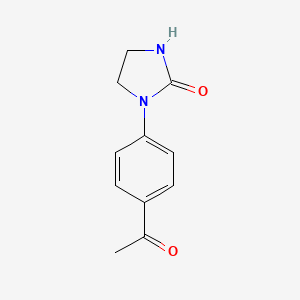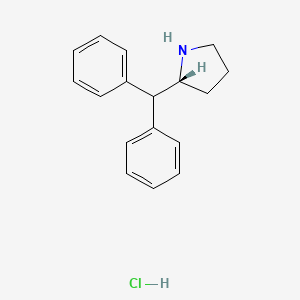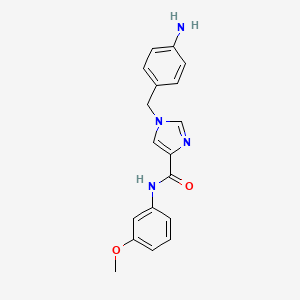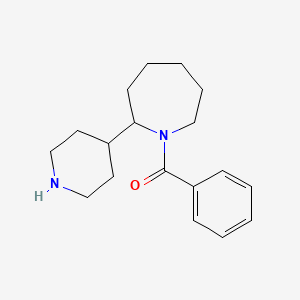![molecular formula C10H12N6O2 B1442576 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid CAS No. 1333960-82-9](/img/structure/B1442576.png)
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted at the 1-position with an azetidine ring, which is a four-membered ring containing nitrogen . The azetidine ring is further substituted at the 3-position with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, the azetidine ring, and the carboxylic acid group. The presence of these functional groups would likely result in a complex three-dimensional structure with multiple potential sites for intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The triazolopyrimidine core might undergo reactions typical of heterocyclic compounds, while the azetidine ring might be susceptible to ring-opening reactions. The carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could result in the compound being acidic. The compound might also exhibit polarity due to the presence of multiple heteroatoms .Applications De Recherche Scientifique
Antibacterial Activity
Triazole and triazole-containing hybrids have been recognized for their potent antibacterial properties against a broad spectrum of pathogens, including antibiotic-resistant strains such as Staphylococcus aureus. The antibacterial mechanism of these compounds often involves the inhibition of critical bacterial enzymes like DNA gyrase and topoisomerase IV, as well as efflux pumps and penicillin-binding proteins, indicating their potential in addressing antibiotic resistance challenges (Li & Zhang, 2021).
Optical Sensors
Pyrimidine derivatives, due to their capability to form coordination and hydrogen bonds, have found applications as exquisite materials for the development of optical sensors. This application highlights the versatility of pyrimidine derivatives beyond their biological roles, showcasing their potential in materials science and sensor technology (Jindal & Kaur, 2021).
CNS Acting Drugs
The exploration of functional chemical groups for synthesizing compounds with potential Central Nervous System (CNS) activity has identified heterocycles, including triazole and pyrimidine derivatives, as promising candidates. These compounds may offer new avenues for the development of drugs targeting CNS disorders, highlighting the chemical diversity and therapeutic potential of these heterocyclic compounds (Saganuwan, 2017).
Novel Drug Development
The triazole core has been integral in the development of new drugs across various therapeutic areas due to its broad range of biological activities. Notably, the versatility in structural variations of triazole derivatives allows for the exploration of new pharmacological targets, emphasizing the role of triazole chemistry in future drug discovery and development efforts (Ferreira et al., 2013).
Antioxidant Capacity
The study of antioxidant capacity assays, such as the ABTS/PP decolorization assay, has involved triazole derivatives in elucidating reaction pathways of antioxidants. This research underscores the potential of triazole-based compounds in contributing to the understanding and development of antioxidant agents, with implications for health and disease prevention (Ilyasov et al., 2020).
Orientations Futures
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore the effects of introducing different substituents on the triazolopyrimidine core or the azetidine ring .
Propriétés
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-2-16-9-7(13-14-16)8(11-5-12-9)15-3-6(4-15)10(17)18/h5-6H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAQGJPRCJVYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)O)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





